molecular formula C12H13Cl2FN2 B3095745 [(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1269050-32-9

[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride

Cat. No.: B3095745
CAS No.: 1269050-32-9
M. Wt: 275.15
InChI Key: RPBNKZRPKLSSAC-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is a small organic compound featuring a benzylamine backbone substituted with a 4-fluorophenyl group and a 4-pyridinyl moiety. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The pyridinyl group contributes to hydrogen bonding and π-π stacking capabilities, which are critical for interactions with enzymes or receptors.

Properties

IUPAC Name

(4-fluorophenyl)-pyridin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBNKZRPKLSSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine product . The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Salt Form CAS Number References
[(4-Fluorophenyl)(4-pyridinyl)methyl]amine Benzylamine 4-Fluorophenyl, 4-pyridinyl Dihydrochloride Not Provided
[(4-Methylphenyl)(4-pyridinyl)methyl]amine Benzylamine 4-Methylphenyl, 4-pyridinyl Dihydrochloride 1185300-46-2
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine Triazole 4-Pyridinyl, triazole ring Dihydrochloride Not Provided
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine Imidazole 4-Fluorophenyl, imidazole ring Dihydrochloride 1426290-61-0
[4-Ethoxy-3-(trifluoromethyl)phenyl]amine Phenylamine 4-Ethoxy, 3-trifluoromethyl Hydrochloride Not Provided

Pharmacological and Physicochemical Comparisons

Both compounds share the 4-pyridinyl group, suggesting similar hydrogen-bonding interactions in biological systems.

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride: The triazole core introduces additional nitrogen atoms, which may improve solubility in polar solvents.

{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride (CAS 1426290-61-0) :

  • The imidazole ring provides a planar structure conducive to π-π stacking, differing from the benzylamine backbone. The 4-fluorophenyl group is retained, suggesting shared target selectivity with the parent compound .

[4-Ethoxy-3-(trifluoromethyl)phenyl]amine hydrochloride :

  • The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance compared to the fluorine substituent. This compound lacks the pyridinyl group, limiting its ability to engage in dual binding mechanisms .

Biological Activity

Overview

[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is a compound with the molecular formula C12H12ClFN2 and a molecular weight of 238.69 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Synthesis and Properties

The compound is synthesized through the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde, often utilizing sodium borohydride as a reducing agent. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact targets and pathways involved are still under investigation, but preliminary studies suggest potential roles in neuropharmacology and cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of [(4-fluorophenyl)(4-pyridinyl)methyl]amine may exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research into the anticancer effects of related compounds indicates that those containing pyridine or fluorophenyl groups may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like fluorine enhances their potency against cancer cell lines .

Case Studies

  • Neurological Disorders : A study examined the effects of similar amine compounds on neuroinflammation and neurodegeneration models, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease.
  • Antidepressant Activity : Compounds structurally related to [(4-fluorophenyl)(4-pyridinyl)methyl]amine have been explored for their antidepressant effects, showing promise in modulating serotonin pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModeratePromisingPotential for neuropharmacological applications
2-fluoro-4-methylpyridineLowModerateLess effective than target compound
(4-fluorophenyl)(pyridin-4-yl)methanoneHighHighStronger anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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